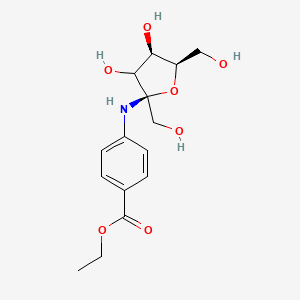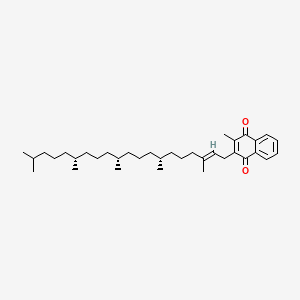
N2-Methyl-4-nitro-1,2-benzenediamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is a deuterated compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18. This compound is primarily used in proteomics research and other biochemical studies .
Méthodes De Préparation
The synthesis of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves several steps. One common method includes the nitration of 1,2-diaminobenzene followed by methylation and subsequent deuteration. The reaction conditions typically involve the use of nitric acid for nitration, methyl iodide for methylation, and deuterated reagents for the incorporation of deuterium atoms .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
N2-Methyl-4-nitro-1,2-benzenediamine-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is used extensively in scientific research, particularly in the field of proteomics. Its deuterated form makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses. Additionally, this compound is used in the synthesis of other complex molecules and in studies involving the mechanisms of enzyme reactions .
In biology and medicine, this compound is used to investigate the metabolic pathways of related compounds and to develop new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterated form of the compound allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparaison Avec Des Composés Similaires
N2-Methyl-4-nitro-1,2-benzenediamine-d3 can be compared with other similar compounds, such as:
N2-Methyl-4-nitro-1,2-benzenediamine: The non-deuterated form of the compound, which has similar chemical properties but lacks the benefits of deuteration for analytical studies.
4-Nitro-1,2-benzenediamine: A related compound that lacks the methyl group, resulting in different reactivity and applications.
N2-Methyl-1,2-benzenediamine: A compound that lacks the nitro group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its deuterated form, which enhances its utility in analytical and biochemical research .
Propriétés
Numéro CAS |
1794752-35-4 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
170.186 |
Nom IUPAC |
4-nitro-2-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
Clé InChI |
NVNGTTDFLMOBMZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonymes |
2-Amino-5-(N-methyl-d3-amino)nitrobenzene; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


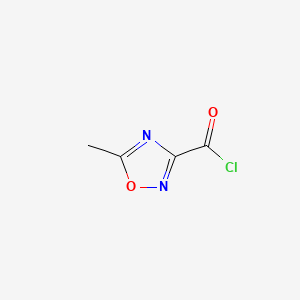
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)
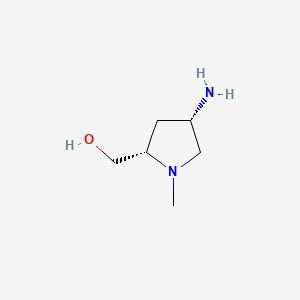
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
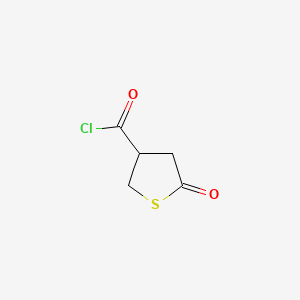
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
